N-(1,3-benzodioxol-4-yl)-3-cyclopentylpyrrolidine-1-carboxamide
Description
N-(1,3-benzodioxol-4-yl)-3-cyclopentylpyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety attached to a pyrrolidine ring, which is further substituted with a cyclopentyl group
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-yl)-3-cyclopentylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-17(18-14-6-3-7-15-16(14)22-11-21-15)19-9-8-13(10-19)12-4-1-2-5-12/h3,6-7,12-13H,1-2,4-5,8-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXFTDNYBMLWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCN(C2)C(=O)NC3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-4-yl)-3-cyclopentylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via the reaction of a suitable amine with a 1,4-diketone or through the cyclization of an amino alcohol.
Coupling Reactions: The benzodioxole and pyrrolidine intermediates are coupled using a variety of methods, such as amide bond formation through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and improve yield.
Catalysis: Catalysts such as palladium or copper may be employed to facilitate coupling reactions and enhance efficiency.
Purification: Techniques like crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-4-yl)-3-cyclopentylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted benzodioxoles.
Scientific Research Applications
N-(1,3-benzodioxol-4-yl)-3-cyclopentylpyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a biochemical tool.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-4-yl)-3-cyclopentylpyrrolidine-1-carboxamide exerts its effects involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity and influencing cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission, depending on its application.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-4-yl)-3-cyclohexylpyrrolidine-1-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-(1,3-benzodioxol-4-yl)-3-phenylpyrrolidine-1-carboxamide: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
N-(1,3-benzodioxol-4-yl)-3-cyclopentylpyrrolidine-1-carboxamide is unique due to its specific combination of the benzodioxole and cyclopentyl moieties, which may confer distinct biological activities and physicochemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
